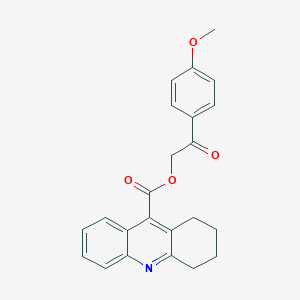

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a tetrahydroacridine derivative featuring a methoxyphenyl-substituted oxoethyl ester group at the 9-position. Tetrahydroacridines are structurally characterized by a partially saturated acridine core, which confers unique electronic and steric properties.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-27-16-12-10-15(11-13-16)21(25)14-28-23(26)22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKFKKLQOXTPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

The synthesis begins with the esterification of 1,2,3,4-tetrahydroacridine-9-carboxylic acid . Ethanol or methanol is typically used under acidic conditions (e.g., H₂SO₄ or HCl) to form the corresponding ethyl or methyl ester. For example:

Coupling with 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

The esterified intermediate undergoes alkylation with 2-bromo-1-(4-methoxyphenyl)ethan-1-one (prepared via bromination of 4-methoxyacetophenone using CuBr₂). This reaction employs cesium carbonate (Cs₂CO₃) as a base and potassium iodide (KI) as a catalyst in anhydrous dimethylformamide (DMF) or acetonitrile:

Key parameters:

Intramolecular Cyclization

The final step involves cyclization to form the tetrahydroacridine ring. Heating the intermediate at 150°C in a mixture of n-butanol and acetic acid (4:1) with ammonium acetate as a catalyst achieves this:

Yields improve to 66–80% after purification.

Optimization of Reaction Conditions

Catalyst Selection

Solvent Systems

Temperature and Time

-

Higher temperatures (150°C ) are critical for cyclization but risk decomposition without inert atmospheres.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (20–30% v/v). For example:

Spectroscopic Data

Alternative Synthetic Routes

Enzymatic Resolution

A patent (WO2015159170A2) describes asymmetric synthesis using Lipase B to resolve enantiomers, though this method achieves only 78% optical purity and is less scalable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 1,2,3,4-tetrahydroacridine-9-carboxylate.

Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that derivatives of tetrahydroacridines exhibit significant anticancer properties. The compound may act by inhibiting key enzymes involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that tetrahydroacridine derivatives showed cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .

- Neuroprotective Effects

- Antimicrobial Properties

Biological Research Applications

- Biochemical Probes

- Drug Design

Material Science Applications

-

Polymer Chemistry

- The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced mechanical and thermal properties.

- Research Insight : Studies have shown that polymers containing tetrahydroacridine derivatives exhibit improved stability and resistance to degradation .

- Nanotechnology

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects observed |

| Neuroprotective effects | Enhances cholinergic activity | |

| Antimicrobial properties | Effective inhibition of bacterial growth | |

| Biological Research | Biochemical probes | Useful for studying molecular interactions |

| Drug design | Improved efficacy in analogs | |

| Material Science | Polymer chemistry | Enhanced mechanical and thermal properties |

| Nanotechnology | Improved drug solubility and bioavailability |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to the inhibition of key enzymes and pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate and related derivatives, alongside their properties and applications:

Notes:

- This may influence binding to biological targets or metal surfaces in CIs .

- Steric and Solubility Considerations : Derivatives with bulky substituents (e.g., trimethoxyphenyl) or polar groups (carboxylic acids) exhibit altered solubility and steric hindrance, impacting their interaction with enzymes or metal substrates .

Research Findings and Industrial Relevance

- Corrosion Inhibition : Tetrahydroacridines with electron-withdrawing groups (e.g., chloro in CMT) show superior inhibition efficiency (98% IE) compared to electron-donating analogs, attributed to stronger adsorption on metal surfaces via heteroatom interactions .

- Cost and Availability : Derivatives like the nitrophenyl analog () are priced at $237–$664 per 1–100 mg (90% purity), suggesting high synthesis costs for complex esters, which may limit industrial scalability .

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of tetrahydroacridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

The presence of the methoxyphenyl and tetrahydroacridine moieties suggests potential interactions with various biological targets.

The biological activity of this compound primarily revolves around its ability to interact with neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor , which is significant for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Antioxidant Activity

Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting against neurodegenerative diseases.

Anticancer Properties

In vitro studies have demonstrated that derivatives of tetrahydroacridines possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 lung cancer cells with IC50 values indicating moderate potency. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of compounds related to tetrahydroacridines:

- Cytotoxicity Assays :

-

Antioxidant Activity :

- Compounds structurally similar to 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate were assessed for antioxidant activity using DPPH radical scavenging assays. Results indicated moderate antioxidant capacity compared to standard antioxidants such as butylated hydroxyanisole (BHA).

- Acetylcholinesterase Inhibition :

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions:

-

Formation of Tetrahydroacridine Core :

- The initial step includes cyclization reactions involving appropriate precursors under acidic or basic conditions.

-

Functionalization :

- Subsequent steps involve functionalizing the tetrahydroacridine structure with methoxy and carbonyl groups through electrophilic aromatic substitution and acylation reactions.

-

Purification :

- Final products are purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate with high purity?

A metal-free C(sp³)–H functionalization approach using deep eutectic solvents (DES) as both catalyst and reaction medium is recommended. This green chemistry method achieves yields up to 82% under mild conditions (room temperature, 12–24 hours). Key steps include:

- Reaction Setup : Combine 1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives with 2-(4-methoxyphenyl)-2-oxoethyl bromide in DES (e.g., choline chloride/urea).

- Workup : Extract with ethyl acetate, purify via column chromatography (hexane/ethyl acetate gradient).

- Characterization : Confirm purity via melting point (170–171°C), IR (1741 cm⁻¹ for ester C=O), and HRMS (m/z 436.1056 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Key signals include δ 7.71 (aromatic protons), δ 5.05 (ester CH₂), and δ 160.71 (methoxy carbon) .

- IR Spectroscopy : Peaks at 1741 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O, if present) .

- HRMS : Exact mass confirmation (e.g., m/z 436.1056 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling predict reactivity for derivatization at the ester or tetrahydroacridine moieties?

Density Functional Theory (DFT) calculations can assess electrophilic/nucleophilic sites. For example:

- Ester Group : The electron-withdrawing oxoethyl group enhances susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis).

- Tetrahydroacridine Core : Planar aromatic regions favor π-π stacking interactions, while the methoxy group directs substituents to para positions in further reactions .

Q. How should researchers resolve contradictory biological activity data across studies?

Contradictions often arise from substituent effects. For example:

- Electron-Donating Groups (e.g., methoxy): Enhance solubility but may reduce binding affinity to hydrophobic targets.

- Steric Effects : Bulky substituents on the tetrahydroacridine ring can hinder enzyme interactions.

Methodological Recommendation : Conduct comparative assays with controlled substituent variations (e.g., replacing methoxy with halogens) and validate via molecular docking .

Q. What strategies enhance pharmacological properties through ester group modification?

- Hydrolysis to Carboxylic Acid : Use NaOH/EtOH to generate a more polar derivative for improved water solubility.

- Amidation : React with primary amines (e.g., benzylamine) in DMF with DCC as a coupling agent to enhance bioavailability .

Example : Methyl ester derivatives (e.g., Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate) show altered pharmacokinetics due to increased lipophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.